molecular formula C13H19ClN4O B2367199 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-31-3

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No.: B2367199
CAS No.: 893726-31-3
M. Wt: 282.77
InChI Key: HQDLXXSZGQHORI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .

Biological Activity

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant research findings.

  • IUPAC Name : 2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide
  • Molecular Formula : C13H19ClN4O
  • Molecular Weight : 282.77 g/mol
  • CAS Number : 893726-31-3

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl piperazine with acetohydrazide. The reaction conditions and yield can vary based on the specific methodology employed, which often includes refluxing in organic solvents and purification through crystallization.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antimicrobial activity against various bacterial strains comparable to standard antibiotics like ciprofloxacin and fluconazole .

CompoundActivity TypeStandard Comparison
This compoundAntimicrobialComparable to ciprofloxacin
Related DerivativeAntimicrobialComparable to fluconazole

Anticancer Potential

The anticancer activity of piperazine derivatives has also been explored. For example, certain synthesized derivatives showed promising results in inhibiting cancer cell proliferation in vitro, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

The biological mechanisms by which these compounds exert their effects are not fully elucidated but may involve interaction with specific cellular targets or pathways. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cell signaling and proliferation .

Case Studies

  • Antimicrobial Study : A study synthesized a series of piperazine derivatives, including this compound, and evaluated their antimicrobial activity using the tube dilution method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Study : Another investigation focused on the anticancer properties of similar piperazine derivatives, utilizing the MTT assay for cell viability. The results showed that while some compounds had moderate efficacy against cancer cell lines, they did not surpass the effectiveness of conventional treatments.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-12-4-2-1-3-11(12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDLXXSZGQHORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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